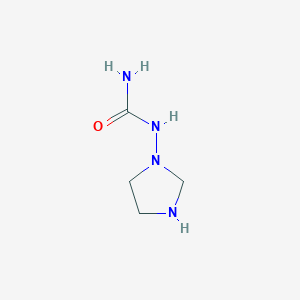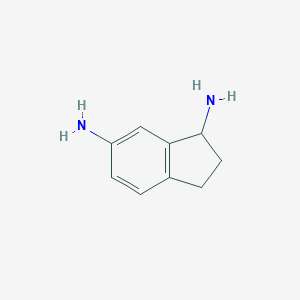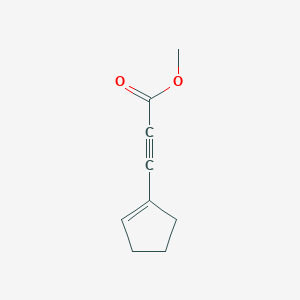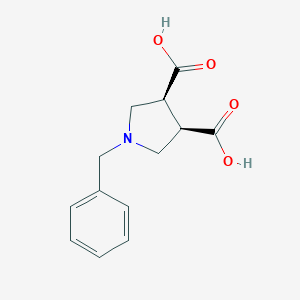![molecular formula C11H11NO B069777 2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE CAS No. 177780-86-8](/img/structure/B69777.png)
2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-METHYLPROP-2-EN-1-YL)OXY]BENZONITRILE: is an organic compound with the molecular formula C11H11NO It is a derivative of benzonitrile, where the benzene ring is substituted with a 2-[(2-methyl-2-propenyl)oxy] group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Green Synthesis: One of the methods for synthesizing benzonitrile derivatives involves the use of ionic liquids as recycling agents.
Classical Methods: Traditional methods include the cyanation of benzene halides, ammoxidation of toluene, and the reaction of benzoic acid with urea.
Industrial Production Methods: Industrial production often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to produce benzonitrile derivatives .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Benzonitrile derivatives can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at the benzene ring, where electrophilic aromatic substitution is common.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, nitrating agents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile compounds.
Applications De Recherche Scientifique
Chemistry:
- Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry:
Mécanisme D'action
Molecular Targets and Pathways: Benzonitrile derivatives exert their effects by interacting with specific molecular targets, such as enzymes and receptors. The exact mechanism can vary depending on the specific derivative and its application. For instance, in biological systems, these compounds may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Benzonitrile: The parent compound, used as a solvent and precursor in organic synthesis.
2-Methylbenzonitrile: A derivative with a methyl group on the benzene ring, used in similar applications.
Propriétés
IUPAC Name |
2-(2-methylprop-2-enoxy)benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-9(2)8-13-11-6-4-3-5-10(11)7-12/h3-6H,1,8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERBRTIWMTUIMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC=C1C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Imidazo[1,2-B]pyridazine-6-carbaldehyde](/img/structure/B69698.png)











